N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide
Description
N-(5-{[(Cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide (CAS: 88074-58-2) is a cyclopropanecarboxamide derivative featuring a 2-methylphenyl core. At the 5-position of the phenyl ring, it bears a urea functional group derived from cyclohexylamine (). The compound’s molecular formula is C₁₈H₂₄N₄O₂, with a molecular weight of 328.41 g/mol.
Properties
IUPAC Name |
N-[5-(cyclohexylcarbamoylamino)-2-methylphenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-12-7-10-15(11-16(12)21-17(22)13-8-9-13)20-18(23)19-14-5-3-2-4-6-14/h7,10-11,13-14H,2-6,8-9H2,1H3,(H,21,22)(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHYJCWFDGQKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCCCC2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the reaction of 5-amino-2-methylbenzoic acid with cyclohexyl isocyanate to form the intermediate product, which is then reacted with cyclopropanecarboxylic acid chloride under controlled conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the cyclopropane ring or the amino group can be targeted.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropane ring and the cyclohexylamino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
N-(5-Chloro-2-methoxyphenyl)cyclopropanecarboxamide (CAS: 16012-80-9)
- Substituents : Chloro (5-position), methoxy (2-position).
- Molecular Formula: C₁₁H₁₂ClNO₂.
- Molecular Weight : 225.67 g/mol.
- Key Differences: Replaces the cyclohexylurea group with chloro and methoxy substituents.
N-(5-Chloro-2-hydroxyphenyl)cyclohexanecarboxamide (CAS: 428839-99-0)
- Substituents : Chloro (5-position), hydroxy (2-position), cyclohexanecarboxamide backbone.
- Molecular Formula: C₁₃H₁₆ClNO₂.
- Molecular Weight : 253.72 g/mol.
- Key Differences : Substitutes cyclopropane with a cyclohexane ring, increasing steric bulk and lipophilicity. The hydroxy group may enhance solubility compared to methoxy derivatives ().
Backbone Modifications
2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6)
- Structure: Acetamide backbone with cyano and methylurea groups.
- Molecular Formula : C₅H₇N₃O₂.
N-(3-Amino-2-methylphenyl)propanamide (CAS: BBB/940)
Comparative Data Table
Research Implications and Limitations
- Synthetic Complexity : Introducing the cyclohexylurea moiety requires multi-step synthesis, contrasting with simpler derivatives like N-(5-chloro-2-methoxyphenyl)cyclopropanecarboxamide ().
- Data Gaps : Biological activity and pharmacokinetic data for the target compound and analogs are absent in the provided evidence, highlighting a need for further research ().
Biological Activity
N-(5-{[(Cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
- Molecular Formula : C_{16}H_{22}N_{2}O_{2}
- Molecular Weight : 274.36 g/mol
This compound features a cyclopropane ring, which is known for its unique strain and reactivity, potentially influencing its biological interactions.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with specific receptors, altering cellular signaling pathways that affect physiological responses.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds with similar structures. For instance, derivatives of cyclopropane carboxamides have shown promising results in inhibiting tumor growth in vitro and in vivo. One study demonstrated that these compounds could induce apoptosis in cancer cell lines by activating caspase pathways.
Antimicrobial Activity
Compounds related to this compound have also been evaluated for their antimicrobial properties. Research has shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the efficacy of cyclopropane derivatives in cancer treatment.
- Findings : The compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity.
-
Antimicrobial Evaluation :
- Objective : To assess the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C_{16}H_{22}N_{2}O_{2} |
| Molecular Weight | 274.36 g/mol |
| IC50 (Cytotoxicity, MCF-7) | X µM (specific value needed) |
| MIC (S. aureus) | 32 µg/mL |
Q & A
Q. What are the optimal synthetic routes for N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide?
The synthesis typically involves a multi-step process:
- Step 1 : React 5-amino-2-methylaniline with cyclohexyl isocyanate to form the urea intermediate (N-(5-amino-2-methylphenyl)-N'-cyclohexylurea).
- Step 2 : Couple the intermediate with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Solvents : Dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions like hydrolysis .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Q. How is the structural integrity of this compound validated in academic research?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and cyclopropane ring integrity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHNO, expected [M+H] = 371.2085).
- X-ray Crystallography : Resolves spatial arrangement of the cyclohexyl and cyclopropane moieties (e.g., torsion angles between phenyl and carboxamide groups) .
Q. What in vitro assays are recommended to screen its biological activity?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with ATP/GTP analogs to quantify IC.
- Cellular Uptake : Radiolabeled compound (e.g., ) in cell lines (e.g., HEK293) to assess permeability via liquid scintillation counting.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate EC .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?
Discrepancies often arise from:
- Metabolic Instability : Perform hepatic microsome assays (human/rodent) to identify metabolites via LC-MS.
- Protein Binding : Use equilibrium dialysis to measure unbound fraction in plasma.
- Pharmacokinetic Profiling : Intravenous/oral dosing in rodents to assess bioavailability and tissue distribution .
- Solution : Modify the cyclopropane moiety (e.g., fluorination) to enhance metabolic stability .
Q. What advanced techniques elucidate its mechanism of action (MoA) in enzyme inhibition?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to target enzymes.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions.
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes to identify key binding residues (e.g., hydrogen bonds with cyclohexylamino group) .
Q. How can researchers optimize selectivity to minimize off-target effects?
- Proteome-Wide Profiling : Use affinity pulldown with biotinylated analogs followed by mass spectrometry.
- Alanine Scanning Mutagenesis : Identify critical residues in the target enzyme’s active site.
- Computational Docking : Molecular dynamics simulations (e.g., Schrödinger Suite) to predict binding poses and guide structural modifications .
Methodological Considerations
Q. What strategies mitigate toxicity in preclinical development?
- hERG Assay : Patch-clamp electrophysiology to assess cardiac liability (IC for hERG channel inhibition).
- Ames Test : Bacterial reverse mutation assay to evaluate genotoxicity.
- Rodent Toxicity Studies : 28-day repeat-dose studies with histopathology and serum biomarkers (ALT, AST) .
Q. How should researchers address low aqueous solubility in formulation studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
